2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxazole ring formation: This step involves the cyclization of intermediates to form the oxazole ring, often using dehydrating agents or catalysts.
Amination and carbonitrile formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- **2-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
- **2-{5-[(4-FLUOROPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The presence of the bromine atom in 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C20H18BrN3O4 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H18BrN3O4/c21-13-3-5-14(6-4-13)26-12-16-7-8-18(27-16)20-24-17(10-22)19(28-20)23-11-15-2-1-9-25-15/h3-8,15,23H,1-2,9,11-12H2 |
InChI Key |
NUQLSVGEZZOSBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N |
Origin of Product |
United States |
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